tert-Butyl (2-(ethyl(3-fluorobenzyl)amino)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(ethyl(3-fluorobenzyl)amino)-2-oxoethyl)carbamate: is an organic compound with significant interest in various fields of scientific research This compound is characterized by its complex structure, which includes a tert-butyl group, an ethyl group, a 3-fluorobenzyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(ethyl(3-fluorobenzyl)amino)-2-oxoethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 3-fluorobenzylamine with ethyl chloroformate to form an intermediate ethyl (3-fluorobenzyl)carbamate.
Coupling Reaction: The intermediate is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(ethyl(3-fluorobenzyl)amino)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as thiols or amines replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, and halides under various conditions (e.g., basic or acidic media).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces amines. Substitution reactions can result in a variety of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, tert-Butyl (2-(ethyl(3-fluorobenzyl)amino)-2-oxoethyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules. It may also serve as a probe in biochemical assays to investigate cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific enzymes or receptors, particularly in the treatment of neurological disorders or cancer.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and the manufacture of advanced materials.
Mechanism of Action
The mechanism by which tert-Butyl (2-(ethyl(3-fluorobenzyl)amino)-2-oxoethyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-amino-3-fluorobenzyl)(ethyl)carbamate
- tert-Butyl (2-(methyl(3-fluorobenzyl)amino)-2-oxoethyl)carbamate
- tert-Butyl (2-(ethyl(4-fluorobenzyl)amino)-2-oxoethyl)carbamate
Uniqueness
Compared to similar compounds, tert-Butyl (2-(ethyl(3-fluorobenzyl)amino)-2-oxoethyl)carbamate is unique due to the specific positioning of the fluorine atom on the benzyl group. This positioning can influence the compound’s reactivity and binding affinity to molecular targets, potentially enhancing its effectiveness in various applications.
Properties
IUPAC Name |
tert-butyl N-[2-[ethyl-[(3-fluorophenyl)methyl]amino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c1-5-19(11-12-7-6-8-13(17)9-12)14(20)10-18-15(21)22-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQIWCMSMQUTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)F)C(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.